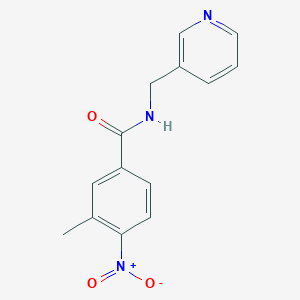![molecular formula C16H14ClN3O3 B5541954 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide](/img/structure/B5541954.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of appropriate precursor chemicals through processes like cyclization and acylation. For instance, El-Essawy and Rady (2011) detailed the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles starting from a key intermediate thiosemicarbazide, which undergoes various cyclization reactions under different conditions to yield the desired derivatives (El-Essawy & Rady, 2011).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and DFT studies, provides insights into the spatial arrangement of atoms within a molecule. Şahin et al. (2012) synthesized and characterized a 1,3,4-oxadiazole derivative, revealing its molecular structure through spectral studies and X-ray diffraction, emphasizing the importance of hydrogen bonding and π…π interactions in crystal stabilization (Şahin et al., 2012).
Chemical Reactions and Properties
The chemical reactions of 1,3,4-oxadiazole derivatives often involve the functionalization of the oxadiazole ring or the modification of side chains. Stepanov et al. (2019) explored the chemical properties of a 1,2,4-oxadiazole derivative, highlighting reactions such as acylation, oxidation, and nucleophilic substitutions, indicating a versatile reactivity profile that could be expected for N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide (Stepanov et al., 2019).
Physical Properties Analysis
The physical properties, including thermal stability and solubility, are crucial for understanding the behavior of chemical compounds. For oxadiazole derivatives, these properties are influenced by the nature of the substituents and the molecular structure. Yu et al. (2017) reported on the synthesis of 1,2,4-oxadiazole derivatives, noting moderate thermal stabilities and specific responses to impact and friction tests, which are important considerations for material applications (Yu et al., 2017).
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A study involving the synthesis and anticancer evaluation of compounds similar to N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide found that some derivatives exhibited moderate to excellent anticancer activity against various cancer cell lines. These derivatives showed higher anticancer activities than the reference drug, etoposide, in some cases (Ravinaik et al., 2021).
Antimicrobial Properties
Research on new derivatives related to the chemical structure demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis. One specific derivative emerged as a promising lead molecule with notable activity and minimal toxicity against a normal cell line, indicating potential for further drug development (Nayak et al., 2016).
Material Science Applications
Studies on polymers incorporating oxadiazole rings, akin to the core structure of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide, highlighted their potential in creating materials with desirable properties. For instance, novel polyamide and poly(amide-imide)s containing oxadiazole rings exhibited high thermal stability and fluorescence in the blue region, suggesting applications in optoelectronic devices (Hamciuc et al., 2015).
Eigenschaften
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3/c1-10-13(7-8-22-10)16(21)20(2)9-14-18-15(19-23-14)11-3-5-12(17)6-4-11/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUKGMPUUKBYQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(C)CC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541873.png)
![(1S*,5R*)-6-benzyl-3-[(5-methyl-2-pyrazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541881.png)


![N,N-dimethyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5541897.png)


![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5541930.png)
![10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541931.png)

![N-(4-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541939.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5541972.png)
